molecular formula C9H15N3O B2611755 trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol CAS No. 1426921-58-5

trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol

Cat. No.: B2611755
CAS No.: 1426921-58-5
M. Wt: 181.239
InChI Key: SEOVCKDZPLPWFS-KYZUINATSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Chemistry: : In chemistry, trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: : The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator. It may be used in the development of new drugs targeting specific biological pathways .

Medicine: : In medicine, this compound is explored for its therapeutic potential in treating various diseases. It may be investigated for its anti-inflammatory, anti-cancer, or antimicrobial properties .

Industry: : In the industrial sector, the compound is used in the production of specialty chemicals and materials. It may be employed in the formulation of coatings, adhesives, and other products requiring specific chemical properties .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol typically involves the reaction of 4-amino-1H-pyrazole with a cyclohexanone derivative under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods: : Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(4-aminopyrazol-1-yl)cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c10-7-5-11-12(6-7)8-1-3-9(13)4-2-8/h5-6,8-9,13H,1-4,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEOVCKDZPLPWFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N2C=C(C=N2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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